molecular formula C17H12N2O3 B1387274 4-(2-Phenoxypyrimidin-5-yl)benzoic acid CAS No. 1170429-44-3

4-(2-Phenoxypyrimidin-5-yl)benzoic acid

Cat. No. B1387274
M. Wt: 292.29 g/mol
InChI Key: PVEKMDBFUUBMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Phenoxypyrimidin-5-yl)benzoic acid” is a chemical compound with the molecular formula C17H12N2O3 and a molecular weight of 292.29 g/mol . It is provided by various scientific distributors for research use .


Molecular Structure Analysis

The molecular structure of “4-(2-Phenoxypyrimidin-5-yl)benzoic acid” consists of a benzoic acid group attached to a phenoxypyrimidin group . The exact structure can be determined using techniques such as NMR or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Phenoxypyrimidin-5-yl)benzoic acid” include a molecular weight of 292.29 g/mol . More specific properties such as solubility, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Application in Chemical Catalysis

  • Summary of the Application : Benzoic acid, which includes derivatives like “4-(2-Phenoxypyrimidin-5-yl)benzoic acid”, has found a wide range of applications in the chemical industry . The selective oxidation of benzyl alcohol is one of the main routes to produce benzoic acid .
  • Methods of Application or Experimental Procedures : In the research, tris(4-bromobiphenyl)phosphine was chosen as a building block to synthesize PAF-181 with a high specific surface area and high yield via a Yamamoto–Ullmann reductive coupling reaction . Subsequently, the WO4@PAF-181 catalyst was successfully prepared via methylation and ion exchange, in which PAF-181 acts as a carrier while WO4 2- serves as the active catalytic site .
  • Results or Outcomes : The synergistic effect between functional carriers and active sites endows WO4@PAF-181 with distinctive catalytic property for efficient selective oxidation of benzyl alcohol to benzoic acid . Importantly, the catalyst can be conveniently recovered and reused by simple filtration, still maintaining its high catalytic activity .

Application in Polymer Chemistry

  • Summary of the Application : “4-(2-Phenoxypyrimidin-5-yl)benzoic acid” and its derivatives can be used in the synthesis of functional polynaphthalenes (PNs) via iridium-catalyzed polymerization .
  • Methods of Application or Experimental Procedures : The polycoupling reactions of benzoic acid and its derivatives with 4,4′-(1,6-hexylenedioxy)bis(diphenylacetylene) proceed smoothly in o-xylene in the presence of [Cp*IrCl 2] 2 and Ag 2 CO 3 at 140 °C .
  • Results or Outcomes : This process generates multisubstituted PNs with high molecular weights (Mw up to 228,700) in high yields (up to 98%) .

Application in Organic Synthesis

  • Summary of the Application : “4-(2-Phenoxypyrimidin-5-yl)benzoic acid” can be used in the decarboxylative hydroxylation to synthesize phenols .
  • Methods of Application or Experimental Procedures : The decarboxylative hydroxylation is achieved via photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation .
  • Results or Outcomes : This process is synthetically promising due to its mild conditions, broad substrate scope, and late-stage applications .

Application in Material Science

  • Summary of the Application : Polymers constructed from non-emissive monomers show light emission in solutions due to the generation of fluorophores in situ during the polymerization . The polymer carrying a tetraphenylethene motif is weakly emissive in solution but emits intensely when aggregated, demonstrating a phenomenon of aggregation-induced emission .
  • Methods of Application or Experimental Procedures : The efficient solid-state emission and good photosensitivity enable it to be utilized as a material for fabricating two-dimensional fluorescent photopatterns by irradiating its thin films under UV light through copper masks .
  • Results or Outcomes : All the obtained PNs show good thermal stability and excellent optical transparency. They possess good film-forming ability and their thin films exhibit high refractive indices (n = 1.7653–1.6354) .

Application in Pharmaceutical Synthesis

  • Summary of the Application : Phenols are valuable building blocks in natural products, pharmaceuticals, and functional materials .
  • Methods of Application or Experimental Procedures : The phenol synthesis is enabled by a radical decarboxylation through ligand to metal charge transfer (LMCT) in copper carboxylates, which produces aryl radicals for subsequent capture by copper followed by C-O reductive elimination from arylcopper(III) .
  • Results or Outcomes : The decarboxylative hydroxylation follows our recently introduced concept of radical decarboxylative carbometalation via copper carboxylates . Independent of the mechanism, the method overcomes the challenges associated with conventional decarboxylation of benzoic acids , enables a hitherto unknown transformation, and can be applied for the late-stage functionalization .

Safety And Hazards

The safety data sheets for benzoic acid, a related compound, indicate that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It is recommended to handle “4-(2-Phenoxypyrimidin-5-yl)benzoic acid” with appropriate safety precautions.

properties

IUPAC Name

4-(2-phenoxypyrimidin-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16(21)13-8-6-12(7-9-13)14-10-18-17(19-11-14)22-15-4-2-1-3-5-15/h1-11H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEKMDBFUUBMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenoxypyrimidin-5-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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